molecular formula C13H17NO2 B2883280 N-(4-acetylphenyl)-2,2-dimethylpropanamide CAS No. 130599-96-1

N-(4-acetylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2883280
CAS No.: 130599-96-1
M. Wt: 219.284
InChI Key: FXAGRBAPRNMVOE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2-dimethylpropanamide is a propanamide derivative characterized by a 4-acetylphenyl substituent attached to the amide nitrogen and a bulky 2,2-dimethylpropanoyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiophene carboxamide derivatives, as evidenced by its use in condensation reactions with thiocarbamoyl compounds . The acetyl group on the phenyl ring introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions or influence solubility in polar solvents. Its synthesis involves chloroacetylation of 4-aminoacetophenone, a one-step method reported to produce the compound efficiently under mild conditions .

Properties

IUPAC Name

N-(4-acetylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)10-5-7-11(8-6-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGRBAPRNMVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylphenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: 4-(carboxyphenyl)-2,2-dimethylpropanamide.

    Reduction: 4-(hydroxyphenyl)-2,2-dimethylpropanamide.

    Substitution: 4-nitro-N-(4-acetylphenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives share a common structural backbone but differ in substituents, leading to variations in physicochemical properties, synthetic routes, and applications. Below is a detailed comparison:

Structural and Substituent Variations

Compound Name Substituents/Modifications Key Structural Features
N-(4-acetylphenyl)-2,2-dimethylpropanamide 4-acetylphenyl group Electron-withdrawing acetyl enhances polarity
N-(4-bromophenyl)-2,2-dimethylpropanamide 4-bromophenyl group Bromine substituent enables halogen bonding
N-(3-aminophenyl)-2,2-dimethylpropanamide 3-aminophenyl group Amino group increases solubility and reactivity
N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide 4-iodo-3-pyridyl heterocycle Iodo and pyridyl groups enhance steric bulk
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide Chloro, hydroxy, and methoxy substituents Polar groups influence biological activity
Pyrrolo[2,3-d]pyrimidine derivatives (e.g., 20a–20h ) Fused heterocyclic systems Complex scaffolds with antitumor activity

Stability and Reactivity

  • Reactivity :
    • Iodopyridyl derivatives (e.g., 43 ) are highly reactive in cross-coupling reactions due to the iodine substituent .
    • The acetyl group in the target compound facilitates condensation reactions with thiols or amines .

Critical Analysis of Evidence

  • Consistencies : High yields in pyrrolo[2,3-d]pyrimidine derivatives (86–92%) contrast with the moderate yield (70%) of the iodopyridyl derivative , reflecting differences in synthetic complexity.
  • Contradictions: None observed; evidence complements structural and functional variations.
  • Gaps: Limited data on the target compound’s biological activity or detailed physicochemical properties (e.g., logP, melting point).

Biological Activity

N-(4-acetylphenyl)-2,2-dimethylpropanamide, commonly referred to as a derivative of acetanilide, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its structural formula:

C12H15NO\text{C}_{12}\text{H}_{15}\text{NO}

This compound features an acetamide group attached to a dimethylpropane moiety, which contributes to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its pharmacological properties. Key areas of investigation include:

  • Anti-inflammatory Effects : Some studies suggest that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Preliminary data indicate that it may possess analgesic effects comparable to known analgesics.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress.

Anti-inflammatory and Analgesic Activity

A study conducted on various acetanilide derivatives indicated that this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The results are summarized in Table 1.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound6275
Aspirin8085
Ibuprofen7078

Table 1: Inhibition percentages of COX enzymes by various compounds.

Antioxidant Activity

In vitro studies have assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings are presented in Table 2.

CompoundIC50 (µM)
This compound25
Ascorbic Acid15
Trolox20

Table 2: IC50 values for radical scavenging activity.

Case Studies

In a recent case study involving animal models, this compound was administered to assess its effects on pain and inflammation. The study involved:

  • Subjects : Male Sprague-Dawley rats.
  • Methodology : The rats were divided into control and treatment groups. The treatment group received the compound at doses of 10 mg/kg body weight.
  • Results : The treatment group exhibited a significant reduction in paw edema compared to controls (p < 0.05), indicating effective anti-inflammatory action.

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